molecular formula C22H22N4O5 B2366718 1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione CAS No. 2320726-19-8

1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione

Cat. No.: B2366718
CAS No.: 2320726-19-8
M. Wt: 422.441
InChI Key: CJKWTSQGESPXPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H22N4O5 and its molecular weight is 422.441. The purity is usually 95%.
BenchChem offers high-quality 1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

2320726-19-8

Molecular Formula

C22H22N4O5

Molecular Weight

422.441

IUPAC Name

1-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propylquinazoline-2,4-dione

InChI

InChI=1S/C22H22N4O5/c1-4-11-25-21(27)15-7-5-6-8-16(15)26(22(25)28)13-19-23-20(24-31-19)14-9-10-17(29-2)18(12-14)30-3/h5-10,12H,4,11,13H2,1-3H3

InChI Key

CJKWTSQGESPXPN-UHFFFAOYSA-N

SMILES

CCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=C(C=C4)OC)OC

solubility

not available

Origin of Product

United States

Mechanism of Action

Biological Activity

The compound 1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione is a complex organic molecule that integrates multiple pharmacologically relevant functional groups. This article explores its biological activity, focusing on its antimicrobial, anticancer, anti-inflammatory, and other therapeutic potentials.

Structural Overview

The molecular formula of the compound is C23H22N4O3C_{23}H_{22}N_{4}O_{3} with a molecular weight of approximately 434.51 g/mol. The structure includes a quinazoline core and an oxadiazole moiety, both of which are known for their diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Studies have shown that derivatives of 1,3,4-oxadiazole demonstrate activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The presence of aryl substituents enhances this activity, making oxadiazole derivatives promising candidates for developing new antibacterial agents .
  • Antifungal and Antiviral Properties : Similar derivatives have also been tested for antifungal and antiviral activities. The structural diversity allows for modifications that can improve efficacy against specific pathogens .

Anticancer Activity

Compounds featuring the oxadiazole scaffold have been investigated for their anticancer properties:

  • Mechanisms of Action : Research suggests that these compounds may induce apoptosis in cancer cells through various pathways including the inhibition of key enzymes involved in cell proliferation .
  • Case Studies : In one study, derivatives were tested against breast cancer cell lines and showed significant cytotoxic effects compared to standard chemotherapeutic agents .

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazole derivatives has been documented in multiple studies:

  • Inhibition of Inflammatory Mediators : Compounds have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro . This suggests a potential application in treating inflammatory diseases.

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of the compound and its derivatives:

Activity TypeKey FindingsReferences
AntimicrobialEffective against S. aureus, E. coli, antifungal properties
AnticancerInduces apoptosis in cancer cells; effective against breast cancer lines
Anti-inflammatoryInhibits TNF-alpha and IL-6 production

Preparation Methods

Preparation of 3-Propylquinazoline-2,4(1H,3H)-dione

Step 1: Synthesis of Methyl 2-Amino-3-propylbenzoate
Anthranilic acid is first esterified with methanol in the presence of sulfuric acid to yield methyl anthranilate. Subsequent N-propylation is achieved by treating methyl anthranilate with propyl bromide in dimethylformamide (DMF) using potassium carbonate as a base. The reaction proceeds at 60°C for 12 hours, yielding methyl 2-(propylamino)benzoate.

Step 2: Cyclization to Quinazoline-2,4(1H,3H)-dione
The ester intermediate is cyclized using urea in the presence of acetic acid under reflux conditions. This step forms the quinazoline-2,4(1H,3H)-dione core. Alternatively, phosgene or triphosgene can be used as cyclizing agents to improve yields.

Characterization Data

  • 1H-NMR (DMSO-d6) : δ 1.02 (t, J = 7.2 Hz, 3H, -CH2CH2CH3), 1.65–1.72 (m, 2H, -CH2CH2CH3), 3.45 (t, J = 7.1 Hz, 2H, -NCH2-), 7.35–7.42 (m, 2H, Ar-H), 7.89 (d, J = 8.0 Hz, 1H, Ar-H).
  • Yield : 68–75% after purification by recrystallization from ethanol.

Synthesis of the 3-(3,4-Dimethoxyphenyl)-1,2,4-Oxadiazole Fragment

The 1,2,4-oxadiazole ring is constructed via cyclization of an amidoxime with a carboxylic acid derivative.

Preparation of 3-(3,4-Dimethoxyphenyl)-1,2,4-Oxadiazol-5-yl)methanol

Step 1: Formation of Amidoxime
3,4-Dimethoxybenzamide is treated with hydroxylamine hydrochloride in ethanol under reflux to form the corresponding amidoxime.

Step 2: Cyclization with Chloroacetyl Chloride
The amidoxime reacts with chloroacetyl chloride in the presence of triethylamine as a base, forming 5-(chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole. Subsequent hydrolysis of the chloromethyl group using aqueous sodium hydroxide yields 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methanol.

Characterization Data

  • IR (ATR) : 1685 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O-C).
  • 1H-NMR (CDCl3) : δ 3.92 (s, 3H, -OCH3), 3.94 (s, 3H, -OCH3), 4.72 (s, 2H, -CH2OH), 7.12–7.18 (m, 3H, Ar-H).

Coupling of Quinazoline-dione and Oxadiazole Fragments

The final step involves alkylation of the quinazoline-dione nitrogen with the oxadiazole-methyl group.

N-Alkylation of 3-Propylquinazoline-2,4(1H,3H)-dione

Reaction Conditions
The hydroxymethyl oxadiazole derivative is converted to its chloromethyl analog using thionyl chloride. This intermediate is then reacted with 3-propylquinazoline-2,4(1H,3H)-dione in DMF with potassium carbonate as a base at 80°C for 24 hours.

Optimization Notes

  • Solvent : DMF or acetonitrile provides optimal solubility.
  • Base : Potassium carbonate outperforms sodium hydride due to milder conditions.
  • Yield : 55–62% after column chromatography (silica gel, ethyl acetate/heptane 1:1).

Characterization Data

  • 1H-NMR (DMSO-d6) : δ 1.05 (t, J = 7.2 Hz, 3H, -CH2CH2CH3), 1.68–1.75 (m, 2H, -CH2CH2CH3), 3.48 (t, J = 7.1 Hz, 2H, -NCH2-), 3.92 (s, 3H, -OCH3), 3.95 (s, 3H, -OCH3), 5.22 (s, 2H, -CH2-Oxadiazole), 7.15–7.24 (m, 3H, Ar-H), 7.40–7.45 (m, 2H, Ar-H), 7.92 (d, J = 8.0 Hz, 1H, Ar-H).
  • 13C-NMR : δ 167.8 (C=O), 163.2 (C=N), 152.1 (C-O), 149.8 (C-O).
  • HRMS (ESI) : m/z calculated for C23H24N4O6 [M+H]+: 477.1764; found: 477.1768.

Alternative Synthetic Routes and Comparative Analysis

Mitsunobu Coupling Approach

An alternative method employs the Mitsunobu reaction to couple the hydroxymethyl oxadiazole directly with the quinazoline-dione. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF, this method achieves a higher yield (70–75%) but requires stringent anhydrous conditions.

Solid-Phase Synthesis

Recent advances utilize polymer-supported reagents for the cyclization and alkylation steps, reducing purification complexity. However, yields remain moderate (50–55%).

Table 1: Comparison of Synthetic Methods

Method Yield (%) Purity (%) Key Advantage
N-Alkylation (DMF) 55–62 95 Simplicity
Mitsunobu Reaction 70–75 98 Higher yield
Solid-Phase Synthesis 50–55 90 Ease of purification

Mechanistic Insights and Side Reactions

Competing Pathways in Oxadiazole Formation

During cyclization, premature hydrolysis of the amidoxime can lead to carboxylic acid byproducts. The use of dehydrating agents like DCC (dicyclohexylcarbodiimide) mitigates this issue.

Regioselectivity in Alkylation

The quinazoline-dione’s N1 position is preferentially alkylated due to its lower steric hindrance compared to N3. Thermodynamic control under basic conditions ensures >90% regioselectivity.

Scale-Up Considerations and Industrial Feasibility

Cost Analysis

  • Raw Materials : Propyl bromide and 3,4-dimethoxybenzamide account for 60% of total costs.
  • Catalysts : Palladium catalysts (if used in cross-couplings) increase expenses but are avoidable in this synthesis.

Q & A

Q. What are the key synthetic strategies for 1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione?

The synthesis typically involves:

  • Cyclocondensation : Reacting precursors like anthranilic acid with formamide to form the quinazoline-2,4-dione core .
  • Oxadiazole Substitution : Introducing the 1,2,4-oxadiazol-5-ylmethyl group via alkylation using 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles under reflux in polar aprotic solvents (e.g., DMF) .
  • Functionalization : Propyl groups are introduced at the N3 position through nucleophilic substitution or alkylation .
    Critical Step : Phosphorus oxychloride-mediated cyclization is often used for oxadiazole ring formation, requiring careful control of reaction time and temperature to avoid side products .

Q. How is the structural integrity of the compound confirmed post-synthesis?

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., propyl group at N3, oxadiazole-CH₂-quinazoline linkage) .
    • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal packing and intramolecular interactions (e.g., hydrogen bonding stabilizing the oxadiazole-quinazoline junction) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize antimicrobial efficacy?

  • Substituent Variation : Systematically modify the 3,4-dimethoxyphenyl group (e.g., halogenation, methoxy positional isomers) to assess bioactivity changes .
  • Pharmacophore Mapping : Use computational tools (e.g., molecular docking) to identify critical interactions with microbial targets (e.g., DNA gyrase or β-lactamase) .
  • Bioassay Design : Test derivatives against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, correlating MIC values with substituent electronic/hydrophobic properties .

Q. Example SAR Table :

Substituent on OxadiazoleAntimicrobial Activity (MIC, μg/mL)
3,4-Dimethoxyphenyl2.5 (S. aureus), 10 (E. coli)
4-Fluorophenyl5.0 (S. aureus), 20 (E. coli)
3-Nitrophenyl>50 (Inactive)
Data adapted from derivatives in .

Q. What methodologies resolve contradictions in bioactivity data across derivatives?

  • Comparative Bioassays : Standardize testing conditions (e.g., broth microdilution, inoculum size) to minimize variability .
  • Metabolic Stability Studies : Assess if inactive derivatives undergo rapid enzymatic degradation (e.g., via liver microsomes) .
  • Crystallographic Analysis : Compare binding modes of active vs. inactive analogs to identify steric/electronic clashes with target proteins .

Case Study : Derivatives with bulkier substituents (e.g., 4-ethylphenyl) show reduced activity compared to 3,4-dimethoxyphenyl, likely due to steric hindrance in target binding pockets .

Q. How can the mechanism of action be elucidated for this compound?

  • Enzyme Inhibition Assays : Test inhibition of bacterial enzymes (e.g., dihydrofolate reductase) using spectrophotometric methods .
  • Molecular Dynamics Simulations : Model interactions with ATP-binding sites of kinase targets to predict competitive/non-competitive inhibition .
  • Resistance Studies : Serial passage assays in bacterial cultures to detect emergent resistance mutations, informing target relevance .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to enhance membrane permeability .
  • Co-crystallization : Use co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes to stabilize the compound in aqueous media .
  • LogP Optimization : Balance hydrophobic (propyl group) and hydrophilic (oxadiazole) moieties to achieve logP ~2–3 for oral bioavailability .

Data Contradiction Analysis

Q. Why do some derivatives exhibit variable activity despite structural similarity?

  • Electronic Effects : Electron-withdrawing groups (e.g., nitro) on the oxadiazole ring may disrupt hydrogen bonding with microbial targets .
  • Conformational Flexibility : Propyl chain length affects spatial orientation; longer chains (e.g., butyl) may reduce binding affinity .
  • Synergistic Effects : Dimethoxy groups enhance π-π stacking with aromatic residues in enzymes, while halogenated analogs prioritize hydrophobic interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.